4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Overview
Description
4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound with the molecular formula C8H7N3OS. It is a member of the triazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a sulfanyl group attached to a triazole ring, which is further connected to a phenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with hydrazine and carbon disulfide, followed by cyclization to form the triazole ring . The reaction conditions often include the use of alkaline or acidic media to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfanyl group makes it susceptible to oxidation, forming disulfides or sulfonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function . These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl-1-phenyl-1-ethanol: This compound has a similar triazole-sulfanyl structure but with different substituents, leading to variations in biological activity.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with antimicrobial properties.
Uniqueness
4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is unique due to its specific combination of a sulfanyl group and a phenol group attached to the triazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQAENHMNKYJGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955678 | |
Record name | 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3414-96-8 | |
Record name | 1,2-Dihydro-5-(4-hydroxyphenyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3414-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-3-thiol, 5-(p-hydroxyphenyl)-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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